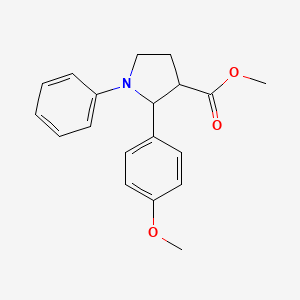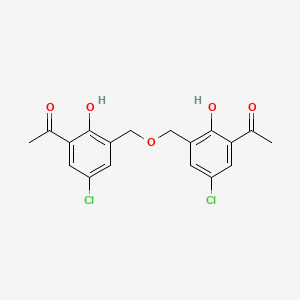
1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two phenylene rings connected by an oxybis(methylene) bridge, each substituted with a chloro and hydroxy group, and terminated with ethanone groups.
Métodos De Preparación
The synthesis of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde to form the intermediate 5-chloro-2-hydroxybenzyl alcohol. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Aplicaciones Científicas De Investigación
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone can be compared with similar compounds such as:
Benzene, 1,1’-[oxybis(methylene)]bis-: Lacks the chloro and ethanone groups, making it less reactive in certain chemical reactions.
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone: Similar structure but with different substituents, leading to variations in reactivity and applications. The uniqueness of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16Cl2O5 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3 |
Clave InChI |
YHFVMUJURZMHFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
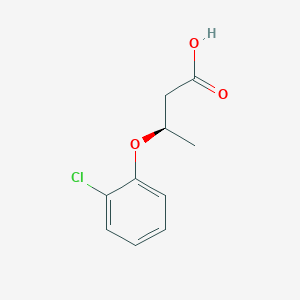
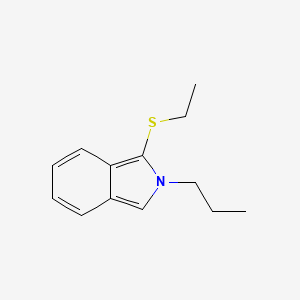
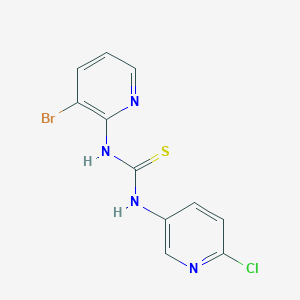

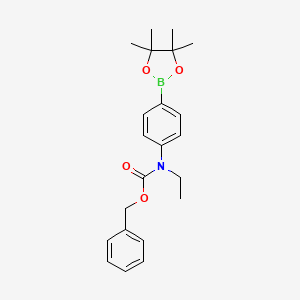
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)

![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
